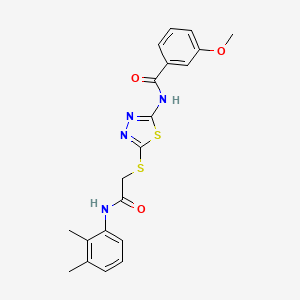

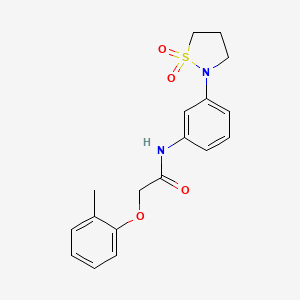

![molecular formula C15H19NO3S B2546380 (1R,5S)-8-((2-ethoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797182-65-0](/img/structure/B2546380.png)

(1R,5S)-8-((2-ethoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis analysis involves a detailed study of the methods used to synthesize the compound. .Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions required for reactions to occur, and the products formed .Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity .Applications De Recherche Scientifique

Spherical Shape Complementarity in Molecular Recognition

A study on p-sulfonatocalix[4]arene's complexation with various diazabicycloalkanes demonstrates the role of spherical shape complementarity in the molecular recognition of noncharged organic guests. This phenomenon highlights the importance of shape in the formation of inclusion complexes in host-guest chemistry, providing insights into aqueous host-guest systems' selective binding mechanisms (Bakirci, Nau, & Koner, 2005).

Regioselective Rearrangement and Synthesis of Diazabicyclooctenes

The regioselective rearrangement of azabicycloheptaminyl radicals led to the first synthesis of 2,8-diazabicyclo[3.2.1]oct-2-enes, which were further converted into trihydroxypyrrolidines, new inhibitors of α-mannosidases. This process exemplifies the utility of these compounds in developing novel inhibitors for biological applications (Moreno‐Vargas & Vogel, 2003).

Carbapenems Synthesis with Sulfonyl Group

The synthesis of 5,6-cis-carbapenems having a sulfonyl group in the C-6 side-chain showcases the application of these structures in the creation of new antibacterial agents with potent β-lactamase inhibitory activity. This research offers a pathway for developing new antibiotics through innovative synthetic methodologies (Tamura et al., 1987).

Intramolecular Michael-Type Additions

The synthesis of 2-azabicyclo[3.2.1]oct-3-enes from chloroalkyl dihydropyridines through intramolecular Michael-type additions illustrates the compound's versatility in creating bicyclic compounds. This method also hints at the potential pharmacological applications due to the observed antimicrobial and hypotensive activities of some compounds (Gregory, Bullock, & Chen, 1985).

Metabolite Synthesis of PI3 Kinase Inhibitor

The stereoselective synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179 highlights the compound's role in medicinal chemistry, particularly in the synthesis of biologically active metabolites. This research demonstrates the compound's application in the targeted treatment of diseases through enzyme inhibition (Chen et al., 2010).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

8-(2-ethoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S/c1-2-19-14-8-3-4-9-15(14)20(17,18)16-12-6-5-7-13(16)11-10-12/h3-6,8-9,12-13H,2,7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRZXUQMGHZVLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)N2C3CCC2C=CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

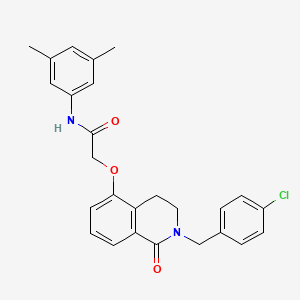

![1-Butyl-2-[(4-methylphenoxy)methyl]benzimidazole](/img/structure/B2546297.png)

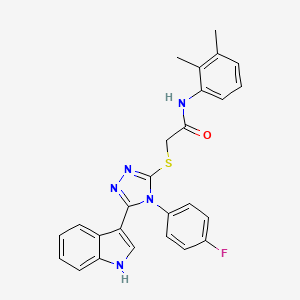

![(2E)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B2546298.png)

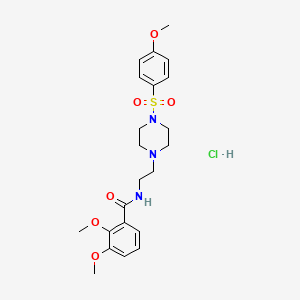

![Methyl 3-[(2-amino-2-oxoethyl)(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2546300.png)

![(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidin-1-yl)(phenyl)methanone](/img/structure/B2546303.png)

![7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2546310.png)

![N-(2-methoxyphenethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2546314.png)